molecular formula C15H14ClNO2 B14840177 1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone

1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone

Cat. No.: B14840177
M. Wt: 275.73 g/mol
InChI Key: TXGGOCOPIVSCFC-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with benzyloxy and chloromethyl groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone typically involves multi-step organic reactions. One common route includes the reaction of 2-(benzyloxy)pyridine with chloromethyl methyl ether under acidic conditions to introduce the chloromethyl group. This is followed by the acylation of the resulting intermediate with ethanoyl chloride to yield the final product. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.

Chemical Reactions Analysis

1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Scientific Research Applications

1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzyloxy and chloromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar compounds to 1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone include:

    2-(Benzyloxy)-4-(chloromethyl)pyridine: Lacks the ethanone group, making it less versatile in certain synthetic applications.

    4-(Chloromethyl)-2-methoxypyridine: Features a methoxy group instead of benzyloxy, which can alter its reactivity and applications.

    1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene: Contains a benzene ring instead of pyridine, leading to different chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

1-[2-(chloromethyl)-6-phenylmethoxypyridin-4-yl]ethanone

InChI

InChI=1S/C15H14ClNO2/c1-11(18)13-7-14(9-16)17-15(8-13)19-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3

InChI Key

TXGGOCOPIVSCFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)OCC2=CC=CC=C2)CCl

Origin of Product

United States

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